molecular formula C20H20ClN7OS B13879075 5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole

5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole

Cat. No.: B13879075
M. Wt: 441.9 g/mol
InChI Key: BFPJFPUUVVSQDF-UHFFFAOYSA-N
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Description

5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structural features, which include a tetrazole ring, a triazole ring, and various substituents such as a chlorophenyl group and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-chlorophenylhydrazine with 3-methoxypropyl isothiocyanate under reflux conditions in the presence of a suitable solvent such as ethanol.

    Introduction of the Sulfanylmethyl Group: The resulting triazole intermediate is then reacted with chloromethyl phenyl sulfide in the presence of a base such as sodium hydride to introduce the sulfanylmethyl group.

    Formation of the Tetrazole Ring: The final step involves the cyclization of the intermediate with sodium azide in the presence of a suitable catalyst such as copper sulfate to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.

    Substitution: Amines, thiols, sodium hydroxide, and ethanol.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole and tetrazole moieties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole involves its interaction with specific molecular targets and pathways. The triazole and tetrazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole: This compound is unique due to its combination of triazole and tetrazole rings, along with the presence of a chlorophenyl group and a methoxypropyl group.

    5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltriazole: Similar structure but lacks the tetrazole ring.

    5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenylthiazole: Similar structure but contains a thiazole ring instead of a tetrazole ring.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse chemical properties and potential applications. The presence of both triazole and tetrazole rings, along with the chlorophenyl and methoxypropyl groups, makes it a versatile compound with unique reactivity and potential for various scientific and industrial applications.

Properties

Molecular Formula

C20H20ClN7OS

Molecular Weight

441.9 g/mol

IUPAC Name

5-[[5-(4-chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole

InChI

InChI=1S/C20H20ClN7OS/c1-29-13-5-12-27-19(15-8-10-16(21)11-9-15)23-24-20(27)30-14-18-22-25-26-28(18)17-6-3-2-4-7-17/h2-4,6-11H,5,12-14H2,1H3

InChI Key

BFPJFPUUVVSQDF-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=NN=C1SCC2=NN=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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